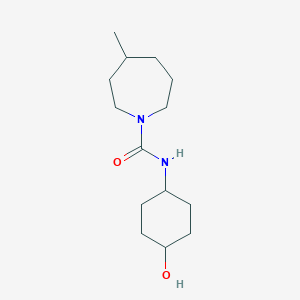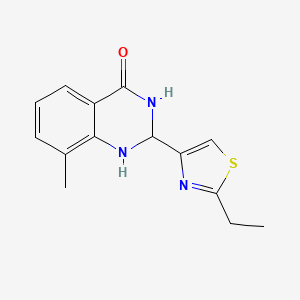
N-(4-hydroxycyclohexyl)-4-methylazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxycyclohexyl)-4-methylazepane-1-carboxamide is an organic compound with a complex structure that includes a cyclohexyl ring, an azepane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxycyclohexyl)-4-methylazepane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 4-hydroxycyclohexylamine, which is then reacted with 4-methylazepane-1-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to achieve the desired product at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxycyclohexyl)-4-methylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
N-(4-hydroxycyclohexyl)-4-methylazepane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(4-hydroxycyclohexyl)-4-methylazepane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The azepane ring can also interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
N-(4-hydroxycyclohexyl)-4-methylazepane-1-carboxamide can be compared with other similar compounds such as:
N-(4-hydroxycyclohexyl)acetamide: This compound has a similar cyclohexyl ring but lacks the azepane ring, making it less complex.
4-methylazepane-1-carboxamide: This compound contains the azepane ring but lacks the hydroxyl group on the cyclohexyl ring.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-4-methylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11-3-2-9-16(10-8-11)14(18)15-12-4-6-13(17)7-5-12/h11-13,17H,2-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAPUJMBMLCDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)pyridine-2-carboxylate](/img/structure/B6897247.png)

![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6897275.png)

![N-[3-(azetidine-1-carbonyl)phenyl]propanamide](/img/structure/B6897296.png)




![2,4-difluoro-N-[1-(furan-2-yl)ethyl]-6-hydroxy-N-methylbenzamide](/img/structure/B6897323.png)
![1-[1-(3-Methylphenyl)cyclopropanecarbonyl]-1,4-diazepan-5-one](/img/structure/B6897327.png)



